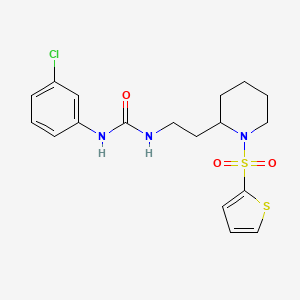

1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiophen-2-ylsulfonyl group, and a piperidin-2-yl moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and medicine.

Métodos De Preparación

The synthesis of 1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the piperidine derivative, which is then reacted with the thiophen-2-ylsulfonyl chloride to form the sulfonylated intermediate. This intermediate is subsequently coupled with the chlorophenyl isocyanate under controlled conditions to yield the final urea compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, in cancer therapy. The compound has shown promising results in inhibiting tumor growth in specific cancer cell lines. For instance, research indicates that compounds with similar structures can induce apoptosis in cancer cells through the modulation of various signaling pathways, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Sulfonamides are known for their effectiveness against bacterial infections by inhibiting folate synthesis. Studies have demonstrated that derivatives of this compound can exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .

Neurological Applications

There is emerging evidence supporting the use of similar compounds in neurological disorders. The piperidine moiety has been associated with neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease and Parkinson's disease. Research suggests that these compounds may help in reducing neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of sulfonamide derivatives similar to this compound. The results indicated significant tumor reduction in xenograft models, suggesting that this compound could be a viable candidate for further clinical trials targeting specific types of cancer .

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, derivatives were tested against various bacterial strains. The results showed effective inhibition at low concentrations, indicating that this class of compounds could be developed into new antimicrobial agents to combat resistant strains .

Case Study 3: Neuroprotection

Research focusing on neuroprotective effects demonstrated that compounds structurally related to this compound could mitigate neuronal damage caused by oxidative stress in vitro. These findings support the potential application of such compounds in treating neurodegenerative diseases .

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the presence of the sulfonyl group may enable the compound to inhibit certain enzymes by mimicking the transition state of their substrates.

Comparación Con Compuestos Similares

When compared to similar compounds, 1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea stands out due to its unique combination of functional groups. Similar compounds include:

1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)thiourea: Differing by the presence of a thiourea group instead of a urea group.

1-(3-Chlorophenyl)-3-(2-(1-(methylsulfonyl)piperidin-2-yl)ethyl)urea: Featuring a methylsulfonyl group instead of a thiophen-2-ylsulfonyl group.

1-(3-Chlorophenyl)-3-(2-(1-(benzylsulfonyl)piperidin-2-yl)ethyl)urea: Containing a benzylsulfonyl group in place of the thiophen-2-ylsulfonyl group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Actividad Biológica

1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, commonly referred to by its CAS number 898416-01-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C18H22ClN3O3S2 with a molecular weight of 428.0 g/mol. The structure features a urea functional group and thiophene moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 898416-01-8 |

| Molecular Formula | C₁₈H₂₂ClN₃O₃S₂ |

| Molecular Weight | 428.0 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of certain serine hydrolases, similar to other piperidine derivatives . The sulfonamide group in its structure is likely involved in binding interactions that modulate enzyme activity, leading to various pharmacological effects.

Potential Targets

- Serine Hydrolases : Inhibition of serine hydrolases can influence lipid metabolism and inflammatory pathways.

- Endocannabinoid System : The compound may affect the degradation of endocannabinoids through inhibition of fatty acid amide hydrolase (FAAH), potentially enhancing analgesic effects .

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. In animal models, these compounds have been shown to reduce pain responses in both acute and chronic pain settings .

Anti-inflammatory Activity

The compound's ability to inhibit enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with the soluble epoxide hydrolase (sEH) pathway may also contribute to its anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the piperidine ring and the introduction of various substituents can significantly alter the biological activity of urea derivatives. For instance, the presence of electron-withdrawing groups like chlorine enhances potency against specific targets, while variations in the thiophene moiety can affect selectivity and efficacy .

Case Studies

- Study on Pain Management : A study demonstrated that derivatives incorporating similar structural features effectively reduced pain in rodent models by targeting FAAH and sEH simultaneously . This dual inhibition strategy suggests that this compound could be developed as a multitarget analgesic.

- Anti-inflammatory Research : Further investigations into its anti-inflammatory properties showed promising results in models of arthritis, where the compound significantly reduced inflammation markers compared to control groups .

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S2/c19-14-5-3-6-15(13-14)21-18(23)20-10-9-16-7-1-2-11-22(16)27(24,25)17-8-4-12-26-17/h3-6,8,12-13,16H,1-2,7,9-11H2,(H2,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFXQQPYMWRPML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.